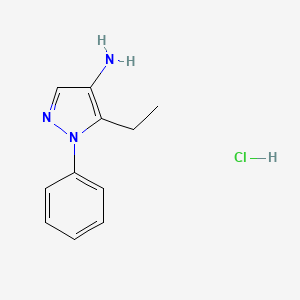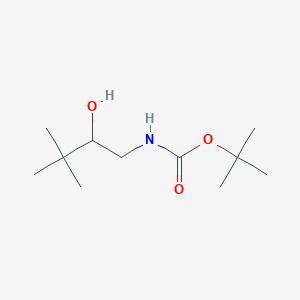
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-substituted butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted butyl compound. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3,3-dimethylbutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine (TEA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the hydroxy compound.
Substitution: Formation of the tosylate derivative.
Scientific Research Applications
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a different hydroxy-substituted butyl chain.
tert-Butyl N-hydroxycarbamate: Contains a hydroxy group directly attached to the carbamate nitrogen.
tert-Butyl carbamate: Lacks the hydroxy-substituted butyl chain and is a simpler carbamate derivative.
Uniqueness
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is unique due to its specific hydroxy-substituted butyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of amines are required.
Properties
CAS No. |
1510824-24-4 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14) |
InChI Key |
SNUHPBDOMJLBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


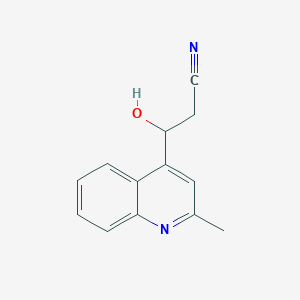
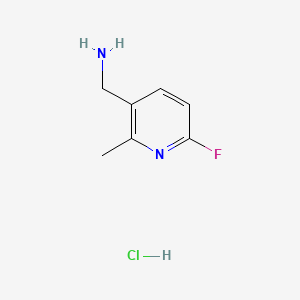
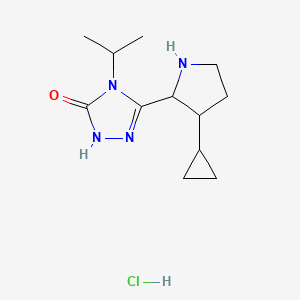


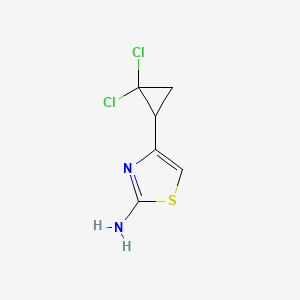
![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)

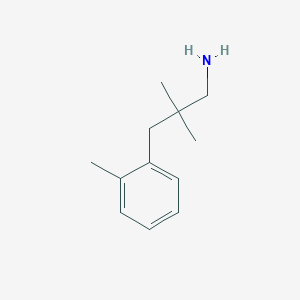

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
